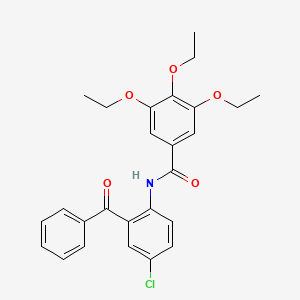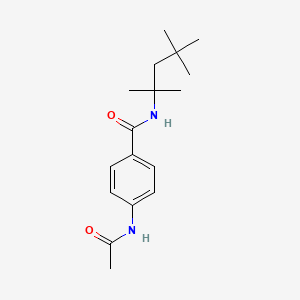
1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine
Descripción general
Descripción
1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a pyridyl ethyl group
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Pyridyl Ethyl Group: The pyridyl ethyl group is attached through alkylation reactions, often using pyridyl ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It is investigated for its role in the synthesis of specialty chemicals and intermediates used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and pyridyl groups play crucial roles in binding to active sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-4-(2-(4-pyridyl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)piperazine: Lacks the pyridyl ethyl group, resulting in different chemical and biological properties.
4-(2-(4-Pyridyl)ethyl)piperazine:
N-Phenylsulfonyl-4-piperidone: Contains a piperidone ring instead of a piperazine ring, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(2-pyridin-4-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,17-4-2-1-3-5-17)20-14-12-19(13-15-20)11-8-16-6-9-18-10-7-16/h1-7,9-10H,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJFUUNECNUYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-[(2-propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746674.png)

![2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4746689.png)

![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![8-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4746718.png)
![4-[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4746723.png)
![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)

![6-CYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
